molecular formula C17H14ClN3O4 B3523660 5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B3523660
M. Wt: 359.8 g/mol
InChI Key: ASLFXSGVFVMUGQ-UHFFFAOYSA-N
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Description

The compound “5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is substituted with a 4-chlorophenoxy group, a 3-nitrophenyl group, and a methylethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The 4-chlorophenoxy and 3-nitrophenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the oxadiazole ring, the 4-chlorophenoxy group, and the 3-nitrophenyl group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring might participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, it might interact with specific biological targets, such as enzymes or receptors, to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could also be modified to improve its properties or to create new compounds with different activities .

Properties

IUPAC Name

5-[2-(4-chlorophenoxy)propan-2-yl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-17(2,24-14-8-6-12(18)7-9-14)16-19-15(20-25-16)11-4-3-5-13(10-11)21(22)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLFXSGVFVMUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 3
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5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 4
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5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 5
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5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

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